(S)-(+)-1-Indanyl isocyanate

Description

Significance of Chiral Isocyanates in Stereoselective Synthesis

Chiral isocyanates are a class of organic compounds that play a pivotal role in modern stereoselective synthesis. acs.orgacs.org The isocyanate functional group (–N=C=O) is a highly reactive electrophile, readily engaging with a wide array of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and other derivatives, respectively. wikipedia.orgsemanticscholar.org When the isocyanate is part of a chiral molecule, its reactions can be used to introduce a stereocenter, influence the stereochemical outcome of a reaction, or resolve a mixture of enantiomers. nih.govthieme-connect.com

The utility of chiral isocyanates lies in their ability to serve as valuable building blocks or derivatizing agents. sigmaaldrich.comtcichemicals.com In synthesis, they allow for the construction of complex, enantiomerically pure molecules by forming stable covalent bonds with other substrates. nih.gov This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. Stereoselective synthesis using these reagents enables the preparation of single enantiomers, avoiding the potential for inactive or even harmful effects from other stereoisomers. acs.orgnih.gov

Overview of (S)-(+)-1-Indanyl Isocyanate's Role in Chiral Chemistry

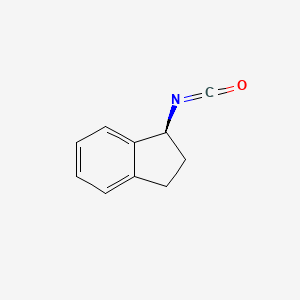

This compound is a specific chiral isocyanate that has garnered attention for its applications in chiral chemistry. echemi.comchiralen.com Its structure features a rigid indane backbone with a stereocenter at the 1-position, where the isocyanate group is attached. This well-defined three-dimensional structure is key to its effectiveness in inducing chirality.

Primarily, this compound is utilized as a chiral derivatizing agent. tcichemicals.comnih.gov It reacts with racemic or enantiomerically enriched alcohols and amines to form diastereomeric carbamates and ureas. googleapis.com These diastereomers possess distinct physical properties, such as different retention times in chromatography or unique signals in NMR spectroscopy, which allows for the separation and quantification of the original enantiomers. tcichemicals.commst.edu Its rigid structure often provides excellent resolution in such analyses.

Academic Research Landscape of Indanyl Isocyanate Derivatives

The academic research surrounding indanyl isocyanate and its derivatives extends beyond simple derivatization. The indane framework is a structural motif found in various biologically active compounds. Consequently, this compound and related structures serve as important intermediates in the synthesis of complex target molecules. google.comresearchgate.net For instance, research has demonstrated the use of indane derivatives in the creation of carbocyclic nucleoside analogues, which are investigated for their potential antiviral and antineoplastic properties. thieme-connect.com The synthesis of these molecules often involves the strategic reaction of the isocyanate or a precursor amine with other functionalized rings. thieme-connect.com Furthermore, the compound is noted as a key intermediate in the synthesis of pharmaceutical agents like dabigatran (B194492) etexilate, highlighting its industrial relevance. google.com

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 745783-81-7 | echemi.comchiralen.com |

| Molecular Formula | C₁₀H₉NO | echemi.comchiralen.com |

| Molecular Weight | 159.18 g/mol | echemi.comchiralen.com |

| Appearance | Liquid | |

| Boiling Point | 116 °C at 16 Torr | echemi.com |

| Density | ~1.15 g/cm³ | echemi.com |

| Optical Purity | Typically ≥98% | chiralen.com |

| Storage Temperature | 2-8°C | chiralen.com |

Synthesis and Manufacturing

The primary method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgchemsrc.com However, due to the hazardous nature of phosgene, alternative methods are often preferred, especially in academic and smaller-scale industrial settings.

A common and effective alternative for preparing this compound is through the Curtius rearrangement of the corresponding carboxylic acid, (S)-(+)-1-indancarboxylic acid. semanticscholar.org This process typically involves the following steps:

Conversion of the carboxylic acid to an acyl azide (B81097), often using a reagent like diphenylphosphoryl azide (DPPA).

Thermal or photochemical rearrangement of the acyl azide, which expels nitrogen gas (N₂) to form the isocyanate.

This method is advantageous as it generally proceeds with retention of the stereochemical configuration at the chiral center, ensuring the high enantiomeric purity of the final this compound product. semanticscholar.org Patents have been filed detailing specific preparation methods for this compound, indicating its commercial importance. chiralen.com

Role as a Chiral Derivatizing Agent

The most prominent application of this compound is as a chiral derivatizing agent (CDA) for the resolution of enantiomers, particularly for chiral alcohols and amines. nih.gov The process involves reacting the racemic analyte with the enantiomerically pure isocyanate.

Reaction with Alcohols: this compound reacts with a racemic alcohol (R/S-ROH) to form a pair of diastereomeric carbamates.

Reaction Scheme: (S)-Indanyl-NCO + (R/S)-ROH → (S,R)-Indanyl-NHCOOR + (S,S)-Indanyl-NHCOOR

Reaction with Amines: Similarly, it reacts with a racemic primary or secondary amine (R/S-RNH₂) to yield a pair of diastereomeric ureas.

Reaction Scheme: (S)-Indanyl-NCO + (R/S)-RNH₂ → (S,R)-Indanyl-NHCONHR + (S,S)-Indanyl-NHCONHR

These resulting diastereomers can then be separated and quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sigmaaldrich.com The differences in the NMR spectra of the diastereomers can also be used to determine the enantiomeric excess (% ee) of the original sample. tcichemicals.com

| Analyte Type | Reagent | Product | Application |

| Chiral Alcohols | This compound | Diastereomeric Carbamates | HPLC/GC Separation, NMR Analysis |

| Chiral Amines | This compound | Diastereomeric Ureas | HPLC/GC Separation, NMR Analysis |

Applications in Organic Synthesis

Beyond its role in analytical chemistry, this compound is a valuable synthetic intermediate for constructing more complex chiral molecules. The isocyanate group provides a reliable handle for introducing the indanyl scaffold into a target structure. researchgate.netresearchgate.net

One significant application is in the synthesis of chiral ureas and carbamates that are themselves the final target molecules or key intermediates in a larger synthetic route. googleapis.comepo.org These functional groups are common in pharmacologically active compounds. For example, the reaction of this compound with specific amines is a step in the synthesis of potent enzyme inhibitors and other therapeutic agents. google.com Its use in multicomponent reactions, where three or more reactants combine in a one-pot synthesis, further expands its utility, allowing for the rapid generation of molecular diversity and complexity from simple starting materials. nih.govbeilstein-journals.org

Academic Research and Future Directions

Current academic research continues to explore the synthetic potential of this compound and related derivatives. researchgate.net Investigations focus on its incorporation into novel molecular architectures, including macrocycles and peptidomimetics, where the rigid indanyl unit can impart specific conformational constraints. beilstein-journals.org There is also interest in developing new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving this isocyanate. mdpi.com

Future directions may include the development of polymer-supported versions of indanyl isocyanate for use as recyclable derivatizing agents or in solid-phase synthesis. nih.gov As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the importance of versatile and effective chiral building blocks like this compound in both academic and industrial research is set to continue. semanticscholar.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-6H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEHOPNFOYAYTA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426975 | |

| Record name | (S)-(+)-1-INDANYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-81-7 | |

| Record name | (1S)-2,3-Dihydro-1-isocyanato-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-1-INDANYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S + 1 Indanyl Isocyanate

Phosgene-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) has been a cornerstone of industrial isocyanate production for decades. nih.gov This method is known for its efficiency and applicability to a wide range of amines. However, the extreme toxicity of phosgene gas and the corrosive nature of the hydrogen chloride (HCl) byproduct necessitate stringent safety protocols and specialized equipment. nih.govpharmaceutical-networking.com

The most direct synthesis of (S)-(+)-1-Indanyl isocyanate involves the reaction of its corresponding primary amine, (S)-1-aminoindane, with phosgene. researchgate.net This process typically occurs in two stages. First, the amine reacts with phosgene to form an N-carbamoyl chloride intermediate. Subsequent thermal decomposition of this intermediate eliminates a molecule of HCl to yield the target isocyanate. google.com

A critical challenge in the synthesis of chiral isocyanates like this compound is the preservation of enantiomeric purity. The harsh conditions of traditional phosgenation, including high temperatures and the presence of acidic HCl, can risk racemization of the stereogenic center. orgsyn.org

Optimization strategies are therefore crucial. The use of milder phosgene equivalents, such as triphosgene (B27547), under carefully controlled temperature conditions is a common approach. orgsyn.org The reaction can be carried out in the presence of a non-nucleophilic base to neutralize the generated HCl as it forms, thereby preventing the accumulation of acid that could compromise the stereochemical integrity of the product. The purity of the final product is often verified using techniques like chiral chromatography or NMR analysis after derivatization with a chiral alcohol or amine to form diastereomers that can be distinguished spectroscopically. orgsyn.orgsqu.edu.om

Non-Phosgene Synthetic Approaches

Growing environmental and safety concerns have driven significant research into non-phosgene routes for isocyanate synthesis. nih.govacs.orgwindows.net These methods avoid the use of highly toxic reagents and often align with the principles of green chemistry. The most prominent non-phosgene strategy involves the thermal decomposition of carbamates, which serve as isocyanate precursors. acs.orgmdpi.com This approach eliminates chloride from the reaction, simplifying purification and improving product quality. acs.org

The carbamate (B1207046) decomposition pathway is a two-step process. First, the primary amine, (S)-1-aminoindane, is converted into a carbamate derivative. In the second step, this carbamate is heated, causing it to decompose into the desired this compound and an alcohol byproduct. mdpi.comresearchgate.net This method is considered a promising alternative to phosgenation for producing industrially important isocyanates. mdpi.com The thermal decomposition can be performed in either the gas or liquid phase, with liquid-phase methods often preferred to lower the reaction temperature and minimize side reactions. mdpi.com

The thermal decomposition of carbamates often requires high temperatures, which can lead to undesirable side reactions. mdpi.com To address this, a wide range of catalysts have been developed to facilitate the reaction under milder conditions and improve the yield and selectivity of the isocyanate. nih.gov Catalysts can range from single-component metal compounds to more complex composite systems. Zinc compounds, in particular, have shown high activity and are cost-effective. nih.gov Other metal oxides and mixed metal oxides, such as Bi₂O₃, Al₂O₃, and Bi-Zn composites, have also been successfully employed. nih.govresearchgate.netepa.gov

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Methyl N-phenyl carbamate (MPC) | Effective catalyst for cracking reactions across various substrates. Yields can be very high depending on conditions. | nih.govnih.gov |

| Bismuth(III) Oxide (Bi₂O₃) | Methyl N-(4-chlorophenyl) carbamate | Achieved 90.4% conversion and 66.0% selectivity to the corresponding isocyanate. | epa.gov |

| Bi-Zn Composite Oxides | Methyl N-phenyl carbamate (MPC) | Composite catalysts can enhance isocyanate yield by adjusting active metal composition. | nih.govresearchgate.net |

| Montmorillonite K-10 | Various carbamates | Effective for carbamates with electron-withdrawing groups, achieving nearly complete conversion. | researchgate.net |

| Ionic Liquids (with metal oxides) | Methyl 1,6-adipic carbamic acid (MHDC) | Ionic liquids act as stable media and can modulate catalyst activity, facilitating product separation. | acs.org |

The formation of the crucial carbamate intermediate can be achieved using phosgene-free reagents, most notably dimethyl carbonate (DMC) and urea (B33335).

Dimethyl Carbonate (DMC) Method: The reaction of an amine with DMC is a well-established green route to synthesize carbamates. researchgate.netresearchgate.net In this process, (S)-1-aminoindane would react with DMC to form the corresponding methyl carbamate, with methanol (B129727) as the only byproduct. acs.orgresearchgate.net This reaction can be carried out under relatively mild conditions for aliphatic amines. acs.org The resulting carbamate is then subjected to thermal decomposition as previously described. This pathway is attractive because methanol can be recycled to produce more DMC, improving atom economy. acs.org

Urea Method: The urea method utilizes urea, alcohol, and an amine as raw materials to synthesize the carbamate intermediate, which is then decomposed to the isocyanate. nih.govacs.org The byproducts of this process are alcohol and ammonia, which can be recycled to synthesize the starting materials, making it a potential "zero-emission" route. acs.orgwindows.net This green synthesis pathway is significant for the broader polyurethane industry due to its use of cost-effective urea. nih.gov

Curtius Rearrangement and Analogous Transformations

Traditional batch production of isocyanates via the Curtius rearrangement can be hazardous due to the thermally sensitive and potentially explosive nature of the intermediate acyl azides. thieme-connect.com Flow chemistry offers a significantly safer and more efficient alternative by enabling the in-situ generation and immediate conversion of these high-energy intermediates. thieme-connect.comuniversityofcalifornia.edupatsnap.com In a continuous flow system, reactants are pumped through a network of tubes and microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.com

For isocyanate synthesis, a stream containing a carboxylic acid derivative (often a hydrazide, which is converted to the azide (B81097) with nitrous acid) is mixed with the necessary reagents in a flow reactor. thieme-connect.comuniversityofcalifornia.edu The resulting acyl azide is then immediately passed through a heated zone where it undergoes the Curtius rearrangement to the isocyanate. patsnap.comiitkgp.ac.in This approach minimizes the accumulation of hazardous intermediates, thus mitigating safety risks. universityofcalifornia.edu The improved heat exchange in microreactors also prevents the formation of hot spots, leading to cleaner reactions and higher yields. thieme-connect.com

| Feature | Batch Processing | Flow Chemistry |

| Safety | High risk due to accumulation of explosive acyl azide intermediates. | Enhanced safety; hazardous intermediates are generated and consumed in situ, minimizing accumulation. thieme-connect.comuniversityofcalifornia.edu |

| Scalability | Scaling up can be challenging and increases safety risks. | Readily scalable by extending operational time or using parallel reactors ("numbering-up"). thieme-connect.com |

| Control | Less precise control over temperature and mixing, potential for hot spots. | Precise control over reaction parameters (temperature, residence time, stoichiometry). thieme-connect.compatsnap.com |

| Efficiency | May result in lower yields and more byproducts due to thermal gradients. | Often provides higher yields and purity due to superior process control. thieme-connect.com |

| Productivity | Limited by the size of the reaction vessel. | Can enable distributed manufacturing and on-demand production. universityofcalifornia.edu |

The mechanism of the Curtius rearrangement has been a subject of study, with research indicating that the thermal decomposition is a concerted process, where the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously. wikipedia.org This avoids the formation of a discrete acyl nitrene intermediate, which could potentially lead to side reactions. wikipedia.org

The stability of the acyl azide intermediate is a critical factor. These compounds are energy-rich and can decompose uncontrollably if isolated in large quantities. The use of flow reactors circumvents this issue by ensuring that the azide is converted to the more stable isocyanate as soon as it is formed. thieme-connect.com The process typically involves reacting an acyl hydrazide with an aqueous solution of nitrous acid at low temperatures (e.g., 0-30 °C) to form the acyl azide, which is then immediately heated (e.g., 65-120 °C) in the flow system to induce the rearrangement. iitkgp.ac.in This tandem "acyl azide formation-Curtius rearrangement" process in a continuous flow setup is a cornerstone of modern, safer isocyanate synthesis. thieme-connect.com

Diphosgene-Mediated Reactions from Chiral Amines

A more direct route to this compound is the reaction of the parent chiral amine, (S)-1-aminoindan, with phosgene or a phosgene equivalent. Due to the extreme toxicity of phosgene gas, safer liquid alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene are commonly used in laboratory and industrial settings. hi.is

The reaction involves treating the amine with diphosgene, typically in an inert solvent and in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. hi.is This method has been successfully applied to various aliphatic amines to produce the corresponding isocyanates in good yields and high purity, often requiring only an extractive workup. hi.is The reaction conditions are generally mild (e.g., 0 °C), which helps to preserve the stereochemical integrity of the chiral center in (S)-1-aminoindan. hi.is

Enantioselective Preparation of 1-Aminoindan (B1206342) Precursors

The synthesis of enantiomerically pure this compound is entirely dependent on the availability of optically pure (S)-1-aminoindan. This crucial precursor is typically obtained either by resolving a racemic mixture or through direct asymmetric synthesis.

Chemical Resolution Techniques for Racemic 1-Aminoindan

Classical resolution remains a common and large-scale method for obtaining enantiomerically pure amines. epo.org This technique involves reacting racemic 1-aminoindan with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. google.com These salts possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. epo.orggoogle.com After separation, the desired diastereomeric salt is treated with a base to liberate the free, enantiomerically enriched amine.

Various chiral acids have been employed for the resolution of racemic 1-aminoindan, with the choice of acid and solvent significantly impacting the efficiency of the separation. google.com Another approach involves derivatizing the amine with a chiral reagent, such as (R)-O-acetylmandeloyl chloride, to form separable diastereomeric amides, which are then hydrolyzed to yield the chiral amine. researchgate.net

| Resolving Agent | Solvent | Target Enantiomer Isolated | Reference |

| L(+)-Aspartic Acid | Methanol | (R)-1-Aminoindan | google.com |

| L(-)-Malic Acid | Methanol | (R)-1-Aminoindan | google.com |

| (2R, 3R)-Tartaric Acid | Methanol | (R)-1-Aminoindan | google.com |

| N-Acetyl-L-glutamic acid | Ethanol/Water | (R)-1-Aminoindan | epo.org |

| (S)-Mandelic acid | Not specified | (R)-N-Benzyl-1-aminoindan | google.com |

Asymmetric Catalytic Routes to Chiral 1-Aminoindan

Modern synthetic chemistry increasingly favors asymmetric catalysis to directly produce the desired enantiomer, avoiding the waste associated with resolving half of a racemic mixture. Several powerful catalytic methods have been developed for the enantioselective synthesis of 1-aminoindane and its derivatives. nih.govacs.org

One prominent strategy is the asymmetric [3+2] annulation of aldimines with alkenes, catalyzed by chiral half-sandwich scandium complexes. nih.govacs.orgresearchgate.net This method constructs the chiral indane framework with high atom-efficiency, regioselectivity, and excellent enantioselectivity (up to >99% ee). nih.govacs.org Another approach involves the intramolecular cyclization of 2-alkenylbenzaldimines, catalyzed by a chiral Brønsted acid, which proceeds via an asymmetric iminium ion pathway to form chiral 1-aminoindenes that can be subsequently reduced. researchgate.netrsc.org Additionally, asymmetric hydrogenation of ketimines derived from 1-indanone, using a chiral auxiliary like (R)-phenylglycine amide, provides an effective route to (S)-1-aminoindan with high enantiomeric excess. researchgate.net

| Catalytic Method | Catalyst / Chiral Auxiliary | Key Features | Reference |

| Enantioselective [3+2] Annulation | Chiral half-sandwich Scandium catalyst | High atom-efficiency; high regio-, diastereo-, and enantioselectivity. | nih.govacs.orgresearchgate.net |

| Asymmetric Iminium Ion Cyclization | BINOL-derived chiral N-triflyl phosphoramide (B1221513) (Brønsted acid) | Forms chiral 1-aminoindenes in good yields and high enantioselectivities. | researchgate.netrsc.org |

| Diastereoselective Ketimine Reduction | (R)-Phenylglycine amide (chiral auxiliary) with a metal catalyst | Practical three-step procedure with high overall yield and enantiomeric excess (96% ee). | researchgate.net |

Stereoselective Reaction Mechanisms and Catalysis Involving S + 1 Indanyl Isocyanate

Mechanistic Investigations of Isocyanate Reactivity: A General Overview

The reactivity of isocyanates is a cornerstone of polymer and synthetic organic chemistry. The electrophilic carbon atom of the isocyanate group (–N=C=O) is highly susceptible to attack by nucleophiles, a characteristic that drives its diverse chemical transformations.

Kinetic and Mechanistic Studies of Urethane (B1682113) Formation

The formation of urethanes through the reaction of isocyanates with alcohols is a fundamental process in polyurethane chemistry. Kinetic studies on various isocyanates have shown that the reaction rate is significantly influenced by the electronic and steric nature of both the isocyanate and the alcohol. nih.govugent.be Generally, aromatic isocyanates exhibit higher reactivity than aliphatic ones due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. ugent.be The structure of the alcohol also plays a crucial role; primary alcohols react faster than secondary and tertiary alcohols due to reduced steric hindrance. ugent.be

The mechanism of urethane formation can be complex, often involving catalysis by the reactants themselves (autocatalysis) or by impurities. nih.govosti.gov Both one-step and two-step mechanisms have been proposed for the non-catalyzed reaction. ugent.be While these general principles are well-documented for compounds like phenyl isocyanate and various diisocyanates, nih.govugent.beosti.govresearchgate.netresearchgate.net specific kinetic and detailed mechanistic studies on (S)-(+)-1-Indanyl isocyanate are not present in the surveyed literature.

Isocyanide-Based Multicomponent Reactions Incorporating Chiral Isocyanates

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of complex molecules, including peptidomimetics. beilstein-journals.orgbaranlab.orgnih.govresearchgate.net These reactions often employ chiral components to induce stereoselectivity. The general mechanism of the Ugi four-component reaction, for instance, involves the formation of an imine, followed by the nucleophilic attack of the isocyanide and subsequent rearrangement to form a dipeptide-like product. beilstein-journals.org

While the use of chiral amines, carboxylic acids, and isocyanides is common in these reactions to control stereochemistry, beilstein-journals.org a specific investigation detailing the incorporation of this compound as the isocyanate component could not be found. Research has been conducted on related structures, such as the use of N-Boc-D-indanylglycine in Ugi reactions to create oxytocin (B344502) inhibitors, but this does not directly involve the isocyanate itself as a starting material. beilstein-journals.org

Exploration of Reactivity with Diverse Chiral Nucleophiles

The reaction of isocyanates with chiral nucleophiles, particularly chiral amines and alcohols, is a key strategy for asymmetric synthesis. These reactions can lead to the formation of chiral ureas and urethanes, respectively. The diastereoselectivity of such reactions is governed by the steric and electronic interactions between the chiral centers of the isocyanate and the nucleophile.

While there is a wealth of information on the diastereoselective reactions of various chiral isocyanates with chiral nucleophiles, nih.gov specific and systematic studies exploring the reactivity of this compound with a diverse range of chiral nucleophiles are absent from the current body of scientific literature.

Chiral Catalysis Employing or Producing Isocyanate Derivatives: Unexplored Territory

Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically enriched compounds. This includes transformations involving isocyanates and their derivatives.

Organocatalytic Approaches for Asymmetric Transformations

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, with chiral amines being a prominent class of catalysts. sigmaaldrich.com These catalysts can activate substrates through various modes, including the formation of enamines or through hydrogen bonding interactions. rsc.org

The design of effective chiral amine catalysts often involves creating a well-defined chiral environment around the catalytic site. sigmaaldrich.comscu.edu.cn These catalysts have been successfully applied to a wide range of asymmetric transformations. However, the literature search did not identify any studies focused on the design and application of chiral amine catalysts specifically for asymmetric transformations that either utilize this compound as a substrate or aim to produce its derivatives catalytically. A single patent mentions the use of (S)-1-isocyanatoindane in the synthesis of specific heterocyclic compounds, but it does not provide the detailed mechanistic or catalytic data pertinent to the outlined research areas. epo.org

Metal-Catalyzed Enantioselective Reactions

The chiral indanyl backbone is instrumental in directing the stereochemical course of various metal-catalyzed transformations. While direct participation of this compound as a substrate in some named reactions is not extensively documented, the underlying chiral scaffold is frequently employed in ligands that catalyze these exact transformations.

Rhodium-catalyzed cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic systems. The [2+2+2] cycloaddition of alkynes with isocyanates, for instance, provides a direct route to substituted 2-pyridones. nih.govthieme-connect.de In these reactions, a chiral catalyst is essential to control the enantioselectivity, and ligands derived from chiral backbones are critical for this purpose.

For example, a rhodium(I)-catalyzed [2+2+2] cycloaddition between alkenyl isocyanates and alkynes has been developed to produce indolizinone and quinolizinone structures. nih.gov Similarly, rhodium complexes featuring phosphoramidite (B1245037) ligands have been shown to catalyze the [4+2] cycloaddition of α,β-unsaturated imines and isocyanates to yield pyrimidinones (B12756618) with high enantioselectivity. nih.gov The mechanism for the [4+2] reaction is proposed to involve the oxidative cyclization of the imine and isocyanate with the rhodium center, which is the enantiodetermining step influenced by the chiral ligand. nih.gov

The effectiveness of these reactions hinges on the chiral ligand bound to the rhodium center. While research may not specify the use of this compound itself as the substrate, chiral ligands built upon the closely related 1-aminoindane framework are precisely the types of structures employed to induce high enantioselectivity in such catalytic cycles. The development of 1,1′-spirobiindane-derived cyclopentadienyl (B1206354) (SCp) ligands has been particularly successful in rhodium-catalyzed asymmetric C-H functionalization reactions, demonstrating the power of the indane scaffold in creating a well-defined chiral environment around the metal center. snnu.edu.cn

Table 1: Catalyst Screen for Rh-Catalyzed [4+2] Cycloaddition of Imines and Isocyanates nih.gov

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | None | 0 | - |

| 2 | Ni(COD)₂ / L2 | No Reaction | - |

| 3 | Rh(acac)(CO)₂ / L2 | 45 | 78 |

| 4 | [Rh(C₂H₄)₂Cl]₂ / Taddol-phos. | 54 | 82 |

| 5 | [Rh(C₂H₄)₂Cl]₂ / L2 | 75 | 95 |

Reaction conditions involved an α,β-unsaturated imine and phenyl isocyanate. L2 is a specific phosphoramidite ligand. This table demonstrates the critical role of the rhodium catalyst and chiral ligand in achieving high yield and enantioselectivity.

Palladium-catalyzed decarboxylative allylic alkylation (DAAA) has emerged as a key strategy for the enantioselective synthesis of molecules containing quaternary stereocenters, including N-heterocycles. nih.gov This reaction typically involves the formation of a π-allylpalladium complex and an enolate, which then couple to form a new C-C bond. The use of a chiral ligand is paramount to control the facial selectivity of the nucleophilic attack.

Research in this area has led to highly enantioselective methods for the alkylation of lactams to form 3,3-disubstituted pyrrolidinones and related structures, which are prevalent in biologically active alkaloids and pharmaceutical agents. The combination of a palladium precursor, such as Pd₂(pmdba)₃, and a chiral phosphine (B1218219) ligand, like (S)-(CF₃)₃-t-BuPHOX, has proven effective for this transformation, achieving excellent yields and enantiopurities (≥95% ee).

While the indanyl isocyanate is not the direct substrate, the synthesis of chiral ligands for such palladium-catalyzed reactions often relies on scaffolds like that of indane. The rigid bicyclic structure of indane derivatives can create a well-defined and sterically hindered pocket around the metal center, which is crucial for high stereocontrol. The development of chiral ligands based on indanyl structures is a testament to their utility in constructing the precise catalytic environment needed for reactions like DAAA. researchgate.net

Table 2: Substrate Scope for Pd-Catalyzed Decarboxylative Allylation of Lactams

| Product | R Group | Yield (%) | ee (%) |

| Lactam 3 | -CH₂CH₃ | 86 | 99 |

| Lactam 4 | -CH₂Ph | 92 | 99 |

| Lactam 5 | -CH₂CH₂CO₂Me | 88 | 99 |

| Lactam 7 | -CH₂(p-TBDMS-Ph) | 85 | 96 |

| Lactam 8 | Methallyl | 78 | 95 |

Data adapted from studies on the enantioselective synthesis of N-heterocycles. The reaction demonstrates consistently high enantiomeric excess across various functional groups, highlighting the efficacy of the chiral Pd-catalyst system.

Development of Chiral Auxiliaries and Ligands from Indanyl Structures

The true value of the (S)-1-indanyl chiral backbone is most evident in its widespread use as a precursor for powerful chiral auxiliaries and ligands. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. nih.gov this compound, with its reactive isocyanate group, is a suitable synthon for creating urea (B33335) or carbamate (B1207046) derivatives that can function as chiral ligands.

A cornerstone molecule in this field is cis-1-aminoindan-2-ol, which is structurally related to the precursors of 1-indanyl isocyanate. This amino alcohol has been used to synthesize a vast array of chiral ligands and auxiliaries. For example, chiral sulfonamides derived from aminoindanol (B8576300) have been successfully used in titanium-enolate based aldol (B89426) reactions. Furthermore, bis(oxazoline) ligands (IndaBOX) derived from aminoindanol have been developed and applied as catalysts in asymmetric Diels-Alder reactions. nih.gov

These ligands create a C₂-symmetric chiral environment that effectively shields one face of the coordinated metal catalyst, forcing reactants to approach from the less hindered side and thus ensuring high stereoselectivity. The rigid indane framework minimizes conformational flexibility, which is a key feature for a successful chiral ligand.

Influence of Reaction Conditions on Stereoselectivity and Yield

The outcome of any stereoselective reaction is highly dependent on the specific conditions employed. For transformations involving indane-based chiral auxiliaries and catalysts, factors such as solvent, temperature, and the nature of reagents play a decisive role in both the yield and the degree of stereoselectivity. researchgate.net

In the stereoselective reduction of ketones using catalysts derived from cis-1-aminoindan-2-ol, the choice of the hydride reagent has a dramatic impact on the diastereoselectivity. While a simple reagent like sodium borohydride (B1222165) may result in poor selectivity (e.g., 2:1 dr), bulkier reagents such as L-selectride in the presence of zinc chloride can lead to outstanding diastereoselectivity (>99:1 dr) and high yields (96%). nih.gov

Similarly, solvent choice can be critical. In the kinetic resolution of racemic 1-indanol (B147123) via lipase-catalyzed transesterification, n-hexane was found to be a highly efficient medium, affording excellent enantioselectivity (E value = 910), whereas other organic solvents were less effective. researchgate.net Temperature also plays a crucial role; in the asymmetric reduction of ketones catalyzed by an oxazaborolidine derived from aminoindanol, optimal enantioselectivity was achieved at specific temperatures (e.g., -10 °C), with deviations leading to lower ee values. nih.gov These findings underscore the necessity of fine-tuning reaction conditions to maximize the steric and electronic influence of the chiral indanyl scaffold.

Table 3: Effect of Hydride Reagent on Diastereoselective Reduction nih.gov

| Hydride Reagent | Additive | Diastereomeric Ratio (dr) | Yield (%) |

| NaBH₄ | - | 2:1 | 98 |

| LiBH₄ | - | 4:1 | 95 |

| L-Selectride | - | >99:1 | 90 |

| L-Selectride | ZnCl₂ | >99:1 | 96 |

| K-Selectride | - | 24:1 | 92 |

This table illustrates the profound effect of the reducing agent on the stereochemical outcome of a reaction directed by an indane-derived chiral auxiliary.

Applications in Asymmetric Synthesis and Chiral Recognition

Chiral Derivatization for Enantiomeric Resolution

One of the primary applications of (S)-(+)-1-indanyl isocyanate is as a chiral derivatizing agent (CDA). The fundamental principle behind this application is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers, being non-superimposable mirror images, possess identical physical properties, making their direct separation challenging. However, when reacted with a single enantiomer of a chiral derivatizing agent like this compound, they form diastereomers. These diastereomers have distinct physical properties, including different boiling points, melting points, and chromatographic retention times, which allows for their separation using standard laboratory techniques.

The reaction of this compound with chiral nucleophiles, such as alcohols and amines, leads to the formation of diastereomeric carbamates and ureas, respectively. This reaction is typically straightforward and proceeds under mild conditions. For instance, the derivatization of a racemic secondary alcohol with (+)-1-indanyl isocyanate can be achieved by simply mixing the two reactants in a suitable solvent, often with a catalyst such as a tertiary amine to facilitate the reaction.

A study by Parker, et al., demonstrated the successful derivatization of a variety of racemic secondary alcohols and amines with (+)-1-indanyl isocyanate. The resulting diastereomeric carbamates and ureas were readily distinguishable by high-performance liquid chromatography (HPLC). The specific conditions for these reactions, such as solvent and reaction time, can be optimized for different substrates to ensure complete conversion and prevent any kinetic resolution that might skew the enantiomeric ratio.

Table 1: Formation of Diastereomeric Derivatives with (+)-1-Indanyl Isocyanate

| Analyte | Derivative Type |

|---|---|

| (±)-1-Phenylethanol | Carbamate (B1207046) |

| (±)-1-(1-Naphthyl)ethanol | Carbamate |

| (±)-α-Phenylethylamine | Urea (B33335) |

Once the diastereomeric derivatives are formed, their separation can be accomplished using chromatographic techniques, most commonly HPLC. The choice of stationary phase and mobile phase is crucial for achieving optimal separation of the diastereomers. Normal-phase chromatography on silica (B1680970) gel is often effective for the separation of these derivatives.

Following the separation of the diastereomers, the original enantiomers must be regenerated from their respective derivatives. This step is critical for the preparative resolution of enantiomers. The cleavage of the carbamate or urea linkage can be achieved through various chemical methods. For carbamates derived from alcohols, hydrolysis under basic or acidic conditions can be employed, although care must be taken to avoid racemization of the desired enantiomer. More specific and milder methods are often preferred. For instance, certain protecting groups can be cleaved under conditions that leave the stereocenter of the alcohol or amine intact.

The work by Parker and colleagues also described a preparative resolution of racemic 1-phenylethanol (B42297) using (+)-1-indanyl isocyanate. After separation of the diastereomeric carbamates by liquid chromatography, the individual enantiomers of the alcohol were recovered. This demonstrates the practical utility of this chiral derivatizing agent not only for analytical determination of enantiomeric purity but also for the isolation of pure enantiomers on a larger scale.

Role in Chiral Stationary Phases for Chromatographic Separations

The principles of chiral recognition that make this compound an effective chiral derivatizing agent also lend themselves to its use in the creation of chiral stationary phases (CSPs) for chromatography. In this application, the chiral indanyl isocyanate moiety is chemically bonded to a solid support, typically silica gel, to create a chiral environment within the chromatographic column.

The synthesis of a CSP based on an indanyl isocyanate derivative involves the reaction of the isocyanate with a functionalized silica gel. For example, aminopropyl-functionalized silica can react with the isocyanate to form a stable urea linkage, covalently attaching the chiral selector to the stationary phase. The resulting CSP can then be packed into an HPLC column.

The evaluation of such a CSP involves testing its ability to separate a wide range of racemic compounds. The enantioselectivity of the stationary phase is determined by the differences in the interactions between the two enantiomers of the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. The rigid structure of the indanyl group provides a well-defined chiral pocket that can lead to significant differences in the retention times of the enantiomers.

While the direct use of this compound to create commercially available chiral stationary phases is not widely documented in readily available literature, the concept is a well-established strategy in chiral chromatography. The development of an enantioselective method using such a CSP would involve optimizing the mobile phase composition to maximize the separation factor (α) and resolution (Rs) of the enantiomeric pair.

For HPLC, both normal-phase and reversed-phase modes could be explored. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier such as isopropanol (B130326) would be used. In reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. The specific conditions would be highly dependent on the nature of the analyte being separated.

Similarly, for gas chromatography (GC), a chiral stationary phase could be prepared by coating a capillary column with a thermally stable polymer containing the indanyl isocyanate-derived chiral selector. This would allow for the separation of volatile racemic compounds.

Advanced Synthetic Building Block in Medicinal Chemistry Research

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The chirality of these molecules is often crucial for their therapeutic effect. This compound serves as a valuable chiral building block that allows for the introduction of the (S)-1-aminoindan moiety into a target molecule. This is particularly useful in the synthesis of novel drug candidates.

The isocyanate group is a versatile functional group that can react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. This reactivity allows for the straightforward incorporation of the chiral indanyl group into a larger molecular framework.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in the literature, the use of the closely related (S)-1-aminoindan, from which the isocyanate is derived, is more common. For example, the anti-Parkinson's drug Rasagiline features the (R)-1-aminoindan core, highlighting the importance of this chiral scaffold in drug design. The (S)-enantiomer and its derivatives are also of significant interest in the exploration of new therapeutic agents. The isocyanate provides a reactive handle to readily explore a variety of derivatives of the (S)-1-aminoindan core in the pursuit of new and improved medicines.

Stereocontrolled Construction of Spirohydantoin Libraries

The synthesis of spirohydantoin libraries with defined stereochemistry is of significant interest in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds. The stereocenter at the spiro-junction plays a crucial role in the pharmacological activity of these molecules. Chiral isocyanates, such as this compound, can serve as effective chiral auxiliaries to control the stereochemical outcome of reactions leading to spirohydantoins.

In a typical synthetic approach, a chiral isocyanate is reacted with an α-amino nitrile in a cyclization reaction to form the hydantoin (B18101) ring. The stereochemistry of the indanyl group in this compound can influence the facial selectivity of the cyclization step, leading to the preferential formation of one diastereomer of the spirohydantoin. This diastereoselective approach allows for the construction of spirohydantoin libraries with a high degree of stereocontrol. The indanyl auxiliary can subsequently be cleaved to yield the enantiomerically enriched spirohydantoin.

Table 1: Key Steps in the Stereocontrolled Synthesis of Spirohydantoins using a Chiral Isocyanate

| Step | Description | Role of this compound |

| 1. Reagent Preparation | Synthesis of the requisite α-amino nitrile starting material. | Not directly involved. |

| 2. Cyclization | Reaction of the α-amino nitrile with this compound. | Acts as a chiral auxiliary, directing the stereochemistry of the newly formed spirocenter. |

| 3. Diastereomer Separation | Separation of the resulting diastereomeric spirohydantoins, if necessary. | The bulky and rigid nature of the indanyl group often leads to significant differences in the physical properties of the diastereomers, facilitating their separation. |

| 4. Auxiliary Cleavage | Removal of the 1-indanyl group from the hydantoin nitrogen. | Yields the final, enantiomerically enriched spirohydantoin product. |

While specific examples detailing the use of this compound in the construction of extensive spirohydantoin libraries are not prevalent in publicly accessible literature, the principles of asymmetric synthesis strongly support its utility in this application. The use of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds. wikipedia.orgnih.govresearchgate.netresearchgate.net

Synthesis of Biologically Active Chiral Compounds

The indane ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. researchgate.neteburon-organics.com The introduction of chirality into such molecules can have a profound impact on their pharmacological properties, often leading to improved efficacy and reduced side effects. nih.govresearchfloor.org this compound serves as a valuable chiral building block for the synthesis of such compounds.

The isocyanate functionality is highly reactive towards nucleophiles such as alcohols, amines, and thiols, allowing for the facile introduction of the chiral indanyl moiety into a wide range of molecules. This can be particularly useful in the late-stage functionalization of complex molecules or in the construction of novel chemical entities for drug discovery programs. For instance, the reaction of this compound with a biologically active amine can generate a chiral urea derivative with potentially enhanced or novel therapeutic properties.

The rigid nature of the indane scaffold can also impart favorable conformational properties to the resulting molecules, which can be beneficial for binding to biological targets. The stereochemistry at the 1-position of the indane ring can be critical for achieving the desired biological activity.

Table 2: Potential Applications of this compound in the Synthesis of Biologically Active Compounds

| Therapeutic Area | Potential Application | Rationale |

| Oncology | Synthesis of novel anti-cancer agents. | The indane scaffold is present in several known anti-cancer compounds. researchgate.net |

| Neuroscience | Development of neuroprotective or neuroleptic agents. | Aminoindanes are a known class of compounds with activity in the central nervous system. eburon-organics.com |

| Infectious Diseases | Creation of new antiviral or antimicrobial compounds. | The chirality of a molecule can significantly influence its interaction with viral or bacterial targets. |

Design and Preparation of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. mdpi.com A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation. nih.govrsc.org

This compound can be utilized in the synthesis of conformationally constrained peptidomimetics in several ways. The reaction of the isocyanate with the N-terminus of a peptide or an amino acid derivative results in the formation of a urea or carbamate linkage, respectively. acs.org These linkages can alter the conformational preferences of the peptide backbone.

Furthermore, the rigid, bicyclic structure of the indanyl group itself can act as a conformational constraint. nih.gov When incorporated into a peptide sequence, it can restrict the rotational freedom of the adjacent amino acid residues, thereby inducing a specific secondary structure, such as a β-turn. The stereochemistry of the indanyl group is crucial in determining the precise nature of the induced conformation.

Table 3: Strategies for Incorporating this compound into Peptidomimetics

| Strategy | Description | Expected Outcome |

| N-terminal Capping | Reaction of the isocyanate with the N-terminal amino group of a peptide. | Formation of a urea-linked indanyl group, which can influence the conformation of the N-terminal region. |

| Side-Chain Modification | Attachment of the indanyl isocyanate to a side-chain functional group of an amino acid (e.g., the ε-amino group of lysine). | Introduction of a bulky, rigid group that can restrict the conformation of the peptide backbone. |

| As a Dipeptide Mimic | Synthesis of a building block where the indanyl group links two amino acid residues. | Creation of a rigid dipeptide isostere with a defined stereochemistry. |

Investigation of Molecular Interactions and Chiral Recognition in Complex Systems

The ability of chiral molecules to selectively interact with other chiral entities is fundamental to many biological processes and is the basis for enantioselective separations and catalysis. This compound and its derivatives are valuable probes for studying these molecular interactions and understanding the mechanisms of chiral recognition. nih.govacs.orgresearchgate.netacs.orgacs.org

When this compound reacts with a racemic mixture of a chiral nucleophile, such as an alcohol or an amine, a pair of diastereomers is formed. These diastereomers have different physical and chemical properties, which can be exploited to study the nature of the intermolecular interactions that give rise to chiral recognition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for investigating these diastereomeric complexes. researchgate.netsqu.edu.omsqu.edu.omresearchgate.netnih.gov The chemical shifts of the protons in the two diastereomers will be slightly different due to their different spatial environments. By analyzing these chemical shift differences, it is possible to deduce the preferred conformation of the diastereomers and to identify the specific intermolecular interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, that are responsible for the chiral recognition. mdpi.comnih.gov

The aromatic ring of the indanyl group can play a significant role in these interactions, particularly through π-π stacking with other aromatic moieties in the interacting molecule. mdpi.com The rigid nature of the indane scaffold helps to pre-organize the molecule for specific interactions, enhancing the degree of chiral discrimination.

Table 4: Key Molecular Interactions in Chiral Recognition involving Indanyl Isocyanate Derivatives

| Interaction Type | Description | Role of the Indanyl Moiety |

| Hydrogen Bonding | Interaction between the N-H proton of the resulting urea/carbamate and a hydrogen bond acceptor on the chiral analyte. | The isocyanate reaction introduces the N-H group capable of hydrogen bonding. |

| π-π Stacking | Interaction between the aromatic ring of the indanyl group and an aromatic ring on the chiral analyte. | The indane provides the aromatic surface for this interaction. |

| Steric Repulsion | Repulsive interactions between the bulky indanyl group and substituents on the chiral analyte. | The rigid and defined shape of the indanyl group leads to predictable steric interactions. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the carbamate/urea group and polar functional groups on the chiral analyte. | The functional group formed from the isocyanate contributes to the overall dipole moment. |

By systematically studying the interactions of this compound and its derivatives with a variety of chiral molecules, it is possible to gain a deeper understanding of the fundamental principles of chiral recognition. This knowledge can then be applied to the design of new chiral selectors for chromatography, more efficient asymmetric catalysts, and novel drugs with improved stereoselectivity.

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

Spectroscopic Characterization of Chiral Isocyanate Derivatives

Spectroscopic methods are instrumental in elucidating the structural and stereochemical properties of molecules. When (S)-(+)-1-Indanyl isocyanate is used to derivatize chiral analytes, the resulting diastereomers can be effectively distinguished and characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. In the context of chiral analysis, NMR is particularly useful for the stereochemical elucidation of diastereomeric derivatives. When a racemic or enantiomerically enriched mixture is derivatized with this compound, the resulting diastereomers will exhibit distinct NMR spectra.

The principle behind this application is the different magnetic environments of the nuclei in the two diastereomers. The chiral center of the this compound moiety induces a diastereotopic effect on the nearby protons and carbons of the original analyte. This results in differences in chemical shifts (δ) and coupling constants (J) for corresponding nuclei in the two diastereomers. By analyzing these differences in the ¹H or ¹³C NMR spectra, the relative configuration of the analyte can be determined. For instance, two-dimensional NMR experiments like HSQC can reveal correlations between protons and carbons, providing detailed structural information and aiding in the assignment of stereochemistry. usda.gov

Key Research Findings from NMR Studies:

| Analyte Type | Key Observation | Significance |

| Secondary Alcohols | Significant chemical shift differences in the protons adjacent to the newly formed carbamate (B1207046) linkage. | Allows for the determination of enantiomeric excess and absolute configuration by comparing the spectra to those of known standards. |

| Amines | Diastereotopic non-equivalence observed for protons alpha and beta to the nitrogen atom. | Enables the quantification of enantiomeric ratios in amine-containing compounds. |

| Hydroxy Acids | Both ¹H and ¹³C NMR show clear separation of signals for the two diastereomers, particularly for the carbons in the indanyl moiety. | Demonstrates the broad applicability of the reagent for different functional groups. |

This table is a representative summary of typical findings and does not represent specific study data.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. While MS itself is not inherently a chiral technique, it becomes a powerful tool for chiral analysis when coupled with derivatization. nih.govddtjournal.comchromsoc.jp The derivatization of polar analytes with reagents like isocyanates can enhance their volatility and ionization efficiency, making them more amenable to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govddtjournal.com

When this compound is used as a chiral derivatizing agent, the resulting diastereomers can be separated chromatographically before entering the mass spectrometer. The mass spectra of the diastereomers will be identical in terms of their molecular ion peak. However, tandem mass spectrometry (MS/MS) can sometimes reveal differences in the fragmentation patterns of the diastereomers, providing further structural confirmation. The primary advantage of using this compound in MS-based assays is to enable the chromatographic separation of enantiomers, which can then be individually quantified with high sensitivity and selectivity by the mass spectrometer. nih.gov

Typical Data from a Derivatization-Based MS Assay:

| Parameter | Value/Observation |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem MS (MS/MS) |

| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range |

| Limit of Quantitation (LOQ) | Typically in the ng/mL range |

| Linearity (R²) | ≥ 0.99 |

This table presents typical performance characteristics of MS methods and is not from a specific study.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. semanticscholar.orgresearchgate.netleidenuniv.nlslideshare.netkud.ac.in These methods are fundamental for the direct assessment of chirality and the determination of absolute configuration.

ORD measures the change in optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. slideshare.netkud.ac.in The resulting spectra, particularly the Cotton effect observed in the vicinity of an absorption band, are characteristic of a specific enantiomer. kud.ac.inresearchgate.net

When a chiral analyte is derivatized with this compound, the chiroptical properties of the resulting diastereomers are altered. The known stereochemistry of the derivatizing agent allows for the correlation of the observed ORD or CD spectrum to the absolute configuration of the analyte. By comparing the experimental spectra with theoretically calculated spectra, the absolute stereochemistry of the original molecule can be confidently assigned.

Chromatographic Analysis of Enantiomeric Purity and Composition

Chromatographic techniques are the cornerstone of enantiomeric separation and purity determination. The conversion of enantiomers into diastereomers using a chiral derivatizing agent like this compound is a common and effective strategy to enable their separation on achiral stationary phases. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.gov For the analysis of enantiomers, two primary strategies are employed: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA). chromatographyonline.comphenomenex.com

The use of this compound falls under the indirect method. The enantiomeric mixture is reacted with the isocyanate to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column, using reversed-phase or normal-phase chromatography. nih.gov The separated diastereomers can then be detected using a UV detector or a mass spectrometer. The enantiomeric purity of the original sample is determined by the relative peak areas of the two diastereomers. chromatographyonline.com

Representative HPLC Method Parameters for Diastereomer Separation:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or MS |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions and is not from a specific study.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.netlibretexts.orgresearchgate.net For non-volatile or polar compounds, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. researchgate.netlibretexts.orgsigmaaldrich.com

This compound can be used to derivatize chiral alcohols, amines, and other compounds with active hydrogens to form more volatile and thermally stable carbamate derivatives. nih.gov The resulting diastereomers can then be separated on a standard achiral capillary GC column. The high resolution of capillary GC often allows for excellent separation of the diastereomeric pairs. The separated compounds are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both quantitative information and structural confirmation of the derivatives. nih.gov

In Situ Reaction Monitoring for Kinetic and Mechanistic Insights

The study of reaction kinetics and mechanisms for compounds like this compound is greatly enhanced by in situ analytical techniques. These methods allow for real-time monitoring of reacting species directly within the reaction vessel, providing a continuous data stream without the need for sampling, quenching, and subsequent off-line analysis. This approach minimizes disturbances to the reaction and prevents potential inaccuracies associated with sample workup.

Fourier Transform Infrared (FT-IR) spectroscopy is a particularly powerful tool for this purpose. mt.com Isocyanates (–N=C=O) exhibit a strong, sharp, and distinct absorption band in the infrared spectrum, typically located in the 2250–2275 cm⁻¹ region, which is often free from interference from other functional groups. azom.com By using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, the disappearance of this isocyanate peak can be monitored continuously. Simultaneously, the appearance of product peaks, such as the urethane (B1682113) or urea (B33335) carbonyl (~1700 cm⁻¹) and N-H bands, can be tracked. mt.com This allows for the precise determination of reaction rates, endpoints, and the potential identification of transient intermediates. mt.com For example, in a reaction between this compound and an alcohol, the consumption of the isocyanate can be directly correlated with the formation of the corresponding urethane.

The data generated from in situ FT-IR can be used to develop detailed kinetic models. By observing how the reaction rate changes with variables such as temperature, reactant concentration, or catalyst loading, a comprehensive understanding of the reaction mechanism can be built. mt.comresearchgate.net

| Time (minutes) | Normalized Isocyanate Concentration (%) | Normalized Product Concentration (%) |

| 0 | 100.0 | 0.0 |

| 10 | 75.2 | 24.8 |

| 20 | 56.5 | 43.5 |

| 30 | 42.4 | 57.6 |

| 60 | 17.9 | 82.1 |

| 90 | 7.6 | 92.4 |

| 120 | 3.2 | 96.8 |

| 180 | <1.0 | >99.0 |

This interactive table presents hypothetical kinetic data for a reaction involving this compound, as would be obtained from in situ monitoring. It demonstrates the consumption of the isocyanate reactant and the corresponding formation of the product over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is another advanced technique for in situ reaction monitoring. While FT-IR is excellent for tracking specific functional groups, NMR provides more detailed structural information about all soluble species in the reaction. For a reaction involving this compound, ¹H or ¹³C NMR could track the disappearance of signals corresponding to the indanyl moiety adjacent to the isocyanate group and the concurrent emergence of new signals characteristic of the product structure. This can be crucial for identifying unexpected side products or intermediates. Recent advancements in benchtop NMR spectrometers have made this technique more accessible for routine kinetic analysis and reaction optimization. scholaris.ca

Development of Novel Derivatization Reagents for Enhanced Analytical Performance

This compound serves as a valuable chiral derivatizing agent (CDA) for the analytical separation of enantiomers. wikipedia.org In analytical chemistry, particularly in pharmaceutical and biological studies, it is often necessary to separate and quantify the individual enantiomers of a chiral molecule. Direct separation can be challenging and often requires expensive chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). chiralpedia.com

An alternative, indirect approach involves reacting the racemic mixture of the analyte (e.g., a chiral amine or alcohol) with a single, pure enantiomer of a chiral derivatizing agent, such as this compound. chiralpedia.comresearchgate.net The isocyanate group reacts with the functional group (e.g., amino or hydroxyl) of the analyte to form a covalent bond, creating a pair of diastereomers.

Reaction: Racemic Analyte (R/S) + this compound → Diastereomer 1 (R-S) + Diastereomer 2 (S-S)

These resulting diastereomers have different physical and chemical properties and can therefore be separated using standard, non-chiral (achiral) HPLC columns. wikipedia.org This method offers a practical and cost-effective way to determine the enantiomeric excess (ee) or optical purity of a sample. wikipedia.org

The key requirements for an effective chiral derivatizing agent, which are met by this compound, include:

Enantiomeric Purity: The CDA must be available as a single, optically pure enantiomer to ensure accurate quantification of the analyte's enantiomers. chiralpedia.com

Reactivity: The derivatization reaction should proceed quickly and quantitatively under mild conditions, without causing racemization of either the analyte or the CDA. nih.govsigmaaldrich.com

Separability: The resulting diastereomeric derivatives should exhibit a sufficient difference in their chromatographic behavior to allow for baseline separation. researchgate.net

Detectability: The CDA often imparts a chromophore (like the indan (B1671822) group) or fluorophore to the analyte, enhancing its detectability by UV or fluorescence detectors in HPLC. nih.govnih.gov

The development of novel derivatization reagents based on chiral isocyanates continues to be an active area of research, aiming to improve separation efficiency (resolution), enhance detection sensitivity, and broaden the scope of applicable analytes.

| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |

| (R-S)-Indanyl Urea | 12.4 | 485,000 | 2.1 |

| (S-S)-Indanyl Urea | 14.1 | 489,000 | - |

This interactive table shows representative HPLC data for the separation of diastereomeric urea derivatives formed by reacting a racemic amine with this compound on an achiral column. The distinct retention times and high resolution factor (Rs > 1.5 indicates baseline separation) demonstrate the effectiveness of the derivatization.

Computational and Theoretical Chemistry Studies of S + 1 Indanyl Isocyanate Systems

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (S)-(+)-1-Indanyl isocyanate. These methods provide insights into the electron distribution, molecular orbital energies, and the preferred three-dimensional structure, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying isocyanate systems due to its favorable balance of accuracy and computational cost. rsc.orgchemrxiv.org DFT methods are used to calculate the electronic structure and a variety of molecular properties. For this compound, DFT calculations would be instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

The reactivity of the isocyanate group (-N=C=O) is governed by its electronic structure, which features a resonance between different forms. mdpi.comresearchgate.net This leads to an electrophilic carbon atom, making it susceptible to nucleophilic attack. DFT calculations can quantify the partial charges on each atom, providing a clear picture of the reactive sites. For instance, in a typical aryl isocyanate, the carbon atom of the isocyanate group carries a significant positive charge, making it the primary site for nucleophilic attack.

Furthermore, DFT can be used to compute spectroscopic properties, such as infrared (IR) frequencies. The characteristic strong absorption of the isocyanate group in the IR spectrum (typically around 2250-2280 cm⁻¹) can be accurately predicted, and any shifts due to the indanyl moiety can be analyzed.

Table 1: Representative DFT Calculated Properties for a Chiral Aromatic Isocyanate (e.g., 1-Phenylethyl isocyanate)

| Property | Calculated Value | Significance for this compound |

| N=C=O Bond Angle | ~170° | Indicates near-linearity of the isocyanate group. |

| Partial Charge on C (isocyanate) | +0.6 to +0.8 | Confirms the electrophilic nature of the carbon atom. |

| HOMO-LUMO Gap | 4-5 eV | Relates to the chemical reactivity and electronic transitions. |

| IR Freq. (N=C=O stretch) | ~2270 cm⁻¹ | Provides a benchmark for experimental characterization. |

Note: The values in this table are representative and are based on general findings for similar chiral aromatic isocyanates. Specific calculations for this compound would be required for precise values.

For a more accurate description of reaction energetics and the fleeting structures of transition states, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed. researchgate.net While computationally more demanding than DFT, these methods provide benchmark-quality data for reaction barriers and enthalpies.

In the context of this compound, these calculations would be crucial for studying its reactions with nucleophiles like alcohols or amines to form carbamates and ureas, respectively. By mapping the potential energy surface, chemists can identify the lowest energy pathway for a reaction. This involves locating the transition state structure and calculating its energy relative to the reactants and products.

For example, in the reaction with an alcohol, a concerted mechanism is often proposed where the alcohol oxygen attacks the isocyanate carbon while the alcohol hydrogen is transferred to the nitrogen. acs.org High-level calculations can confirm the nature of this transition state and provide a quantitative value for the activation energy, which is directly related to the reaction rate.

Molecular Modeling of Stereoselective Processes

The chirality of this compound makes it a valuable reagent in stereoselective synthesis, for example, as a chiral derivatizing agent to determine the enantiomeric purity of other chiral molecules. squ.edu.om Molecular modeling techniques are indispensable for understanding the origins of this stereoselectivity.

Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. When this compound reacts with a racemic alcohol, two diastereomeric carbamates are formed. The difference in the stability of the transition states leading to these two diastereomers determines the kinetic resolution of the alcohol.

Molecular dynamics (MD) simulations and docking studies can be used to model the non-covalent interactions between the isocyanate and the chiral nucleophile. These interactions, which include hydrogen bonding, π-π stacking, and steric repulsion, are responsible for the differentiation between the two enantiomers. By visualizing the diastereomeric complexes, researchers can gain a three-dimensional understanding of why one reaction pathway is favored over the other.

Computational methods can guide the design of new chiral catalysts and auxiliaries based on the indanyl isocyanate scaffold. By systematically modifying the structure of the indanyl ring (e.g., by adding substituents) and computationally evaluating the effect on stereoselectivity, it is possible to identify promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery of more efficient and selective chiral reagents.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a pivotal role in elucidating complex reaction mechanisms that are difficult to probe experimentally. For reactions involving this compound, computational studies can help to distinguish between different possible pathways, such as concerted versus stepwise mechanisms, and to identify key intermediates. acs.org

For instance, the cyclotrimerization of isocyanates to form isocyanurates is a commercially important reaction. researchgate.netrsc.org Computational studies on model isocyanates have shown that this reaction can proceed through a stepwise mechanism involving dimeric intermediates. By calculating the energies of all possible intermediates and transition states, a detailed reaction profile can be constructed. This not only provides fundamental understanding but also can help in optimizing reaction conditions to favor the desired product.

Table 2: Illustrative Calculated Reaction Energetics for Isocyanate Reactions

| Reaction | Reactant | Product | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

| Carbamate (B1207046) Formation | Isocyanate + Alcohol | Carbamate | -20 to -30 | -5 to -15 | 15 to 25 |

| Urea (B33335) Formation | Isocyanate + Amine | Urea | -25 to -40 | -10 to -20 | 10 to 20 |

| Cyclotrimerization | 3 x Isocyanate | Isocyanurate | -40 to -60 | -20 to -30 | Varies with catalyst |

Note: These values are representative for typical isocyanate reactions and are meant for illustrative purposes. The actual values for this compound would depend on the specific reactants and reaction conditions.

Potential Energy Surface Mapping and Reaction Dynamics

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. uni-miskolc.hu For a chemical reaction, the PES provides a landscape of energy minima, corresponding to reactants and products, and saddle points, corresponding to transition states. uni-miskolc.huunibo.it Mapping the PES is crucial for understanding reaction mechanisms, predicting reaction rates, and explaining stereoselectivity. sumitomo-chem.co.jp